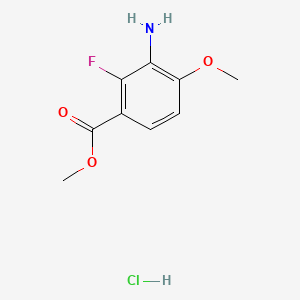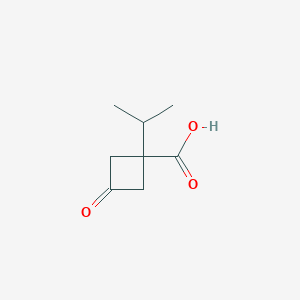
3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid: is an organic compound with the molecular formula C8H12O3. It is a cyclobutane derivative with a ketone and a carboxylic acid functional group. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals, organic synthesis, and other industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid typically involves multiple steps. One common method involves the use of acetone, bromine, and malononitrile as starting materials. The reaction proceeds through a series of steps including bromination, cyclization, and hydrolysis. The reaction conditions often involve the use of solvents such as ethanol, dimethylformamide (DMF), and water, with sodium iodide as an activating agent and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The industrial process may also involve purification steps such as crystallization and distillation to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. It is a valuable building block in the preparation of complex molecules and can be used in the development of new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate or inhibitor in biochemical assays to investigate enzyme activity and specificity .
Medicine: The compound has applications in medicinal chemistry, where it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is involved in the development of drugs targeting various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of organic light-emitting diode (OLED) intermediates and other advanced materials .
Mecanismo De Acción
The mechanism of action of 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved can vary based on the therapeutic area being investigated. For example, it may inhibit kinases or other signaling proteins involved in disease pathways .
Comparación Con Compuestos Similares
3-Oxocyclobutanecarboxylic acid: A similar compound with a cyclobutane ring and a ketone group but without the isopropyl substituent.
1-(Propan-2-yl)cyclobutane-1-carboxylic acid: A compound with a similar structure but lacking the ketone group.
3-(Propan-2-yl)cyclobutane-1-carboxylic acid: Another related compound with a different substitution pattern on the cyclobutane ring.
Uniqueness: 3-Oxo-1-(propan-2-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid functional group on the cyclobutane ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
766513-48-8 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
3-oxo-1-propan-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-5(2)8(7(10)11)3-6(9)4-8/h5H,3-4H2,1-2H3,(H,10,11) |
Clave InChI |
HSNAYVUPDPZSQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(CC(=O)C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


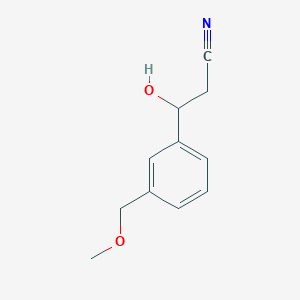
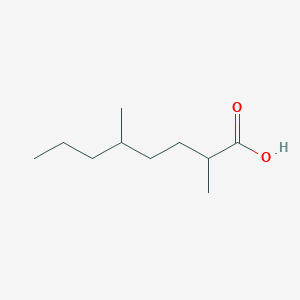
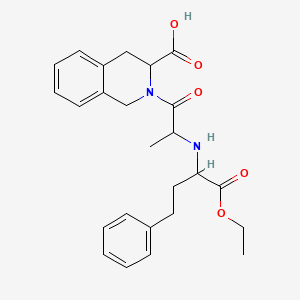
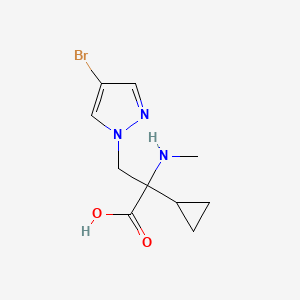
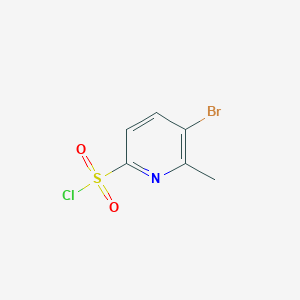
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)
![1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one](/img/structure/B13564617.png)
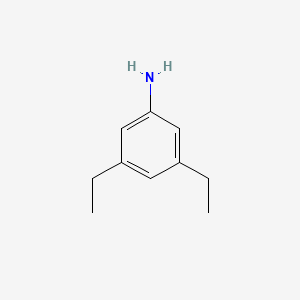


![1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine](/img/structure/B13564656.png)
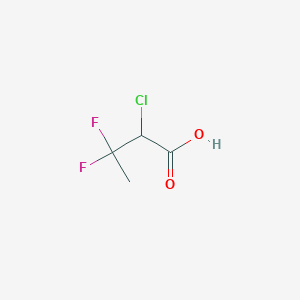
![2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic acid](/img/structure/B13564672.png)
